![molecular formula C15H20ClNO2 B3088797 (3S,4R)-4-(2-chlorophenyl)-1-isobutylpyrrolidine-3-carboxylic acid CAS No. 1186655-04-8](/img/structure/B3088797.png)
(3S,4R)-4-(2-chlorophenyl)-1-isobutylpyrrolidine-3-carboxylic acid
Overview
Description
Scientific Research Applications
Synthesis and Characterization
- The diastereoselective synthesis of various isomers of chlorophenyl glutamic acid, which includes compounds structurally similar to (3S,4R)-4-(2-chlorophenyl)-1-isobutylpyrrolidine-3-carboxylic acid, has been explored. These syntheses are significant for understanding the interactions and potentiating actions in neurobiological contexts (Jane et al., 1996).
- Research on the synthesis and characterization of chloroalkylsilatrane-4-carboxylic acids provides insights into the structural properties and potential applications of related chlorophenyl carboxylic acids (Lu et al., 1995).
Biochemical Studies
- Investigations into 3β-acyloxytropan-3α-carboxylic acid hydrochlorides, which are related to pyrrolidine carboxylic acids, have contributed to understanding their conformational properties and potential biochemical applications (Burgos et al., 1992).
- The synthesis and study of nootropic agents involving 1,4-disubstituted 2-oxopyrrolidines, which are structurally related to (3S,4R)-4-(2-chlorophenyl)-1-isobutylpyrrolidine-3-carboxylic acid, have implications for potential cognitive enhancement applications (Valenta et al., 1994).
Molecular Complexation
- Studies on the complexation of nucleotide bases by molecular tweezers with active site carboxylic acids have relevance to the molecular interactions and potential applications of similar pyrrolidine carboxylic acids (Zimmerman et al., 1991).
Synthesis and Pharmacology
- Research into the synthesis of 3,4-disubstituted 4-aminobutanoic acids, including the hydrolysis of oxopyrrolidinecarboxylic acids, has relevance to the pharmacological properties and synthesis methods of related pyrrolidine carboxylic acids (Vasil'eva et al., 2016).
Future Directions
properties
IUPAC Name |
(3S,4R)-4-(2-chlorophenyl)-1-(2-methylpropyl)pyrrolidine-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2/c1-10(2)7-17-8-12(13(9-17)15(18)19)11-5-3-4-6-14(11)16/h3-6,10,12-13H,7-9H2,1-2H3,(H,18,19)/t12-,13+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXBGPZRYVWVZTI-QWHCGFSZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC(C(C1)C(=O)O)C2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1C[C@H]([C@@H](C1)C(=O)O)C2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-4-(2-chlorophenyl)-1-isobutylpyrrolidine-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.